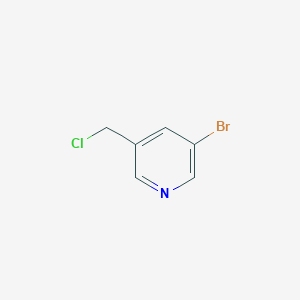

3-Bromo-5-(chloromethyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

3-bromo-5-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPHAZLCNNDGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470808 | |

| Record name | 3-bromo-5-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120277-69-2 | |

| Record name | 3-bromo-5-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-(chloromethyl)pyridine from 3,5-Lutidine

Foreword: The Strategic Importance of a Versatile Heterocyclic Building Block

3-Bromo-5-(chloromethyl)pyridine is a key heterocyclic intermediate in the synthesis of a wide array of pharmacologically active molecules and agrochemicals. Its bifunctional nature—possessing both an electrophilic chloromethyl group and a pyridine ring amenable to cross-coupling reactions at the bromine-substituted position—makes it a highly valuable synthon for medicinal chemists and process development professionals. This guide provides a comprehensive, field-proven methodology for the synthesis of this target molecule, starting from the readily available precursor, 3,5-lutidine. The narrative emphasizes the causality behind experimental choices, ensuring that the protocols are not merely prescriptive but also instructive, fostering a deeper understanding of the underlying chemical principles.

Overall Synthetic Strategy

The transformation of 3,5-lutidine into 3-Bromo-5-(chloromethyl)pyridine is efficiently achieved in a two-stage process. This strategy is designed to first selectively functionalize the pyridine core via bromination, followed by the targeted halogenation of one of the methyl groups.

Visualizing the Synthetic Workflow

The logical flow of the synthesis is depicted below, outlining the transition from the starting material to the final product through a key intermediate.

Caption: Overall two-stage synthetic route.

Stage 1: Electrophilic Bromination of the Pyridine Ring

The initial step involves the selective monobromination of 3,5-lutidine to yield 3-bromo-5-methylpyridine. The pyridine ring is inherently electron-deficient and thus resistant to electrophilic aromatic substitution. To overcome this, the reaction is conducted under forcing conditions.

Mechanistic Rationale and Choice of Reagents

The bromination of pyridine derivatives can be notoriously challenging. Standard electrophilic bromination conditions are often ineffective. A robust method involves the use of a brominating agent in a highly acidic medium like fuming sulfuric acid (oleum).[1] A modern and effective alternative utilizes N-bromo compounds like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in oleum, which has been shown to be effective for dimethylpyridines.[2]

The role of oleum (H₂SO₄·SO₃) is multifaceted:

-

Activation of Brominating Agent: It protonates the brominating agent, increasing its electrophilicity.

-

Solvent System: It serves as a solvent capable of withstanding harsh reaction conditions.

-

Deactivation Control: While the pyridine nitrogen is protonated under these superacidic conditions, further deactivating the ring, the reaction can still proceed at high temperatures.

The substitution occurs at the C-3 position (meta to the nitrogen), which is the thermodynamically favored position for electrophilic attack on a pyridine ring.

Detailed Experimental Protocol: Bromination

Warning: This procedure involves highly corrosive and hazardous materials. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection.

Reagents and Equipment:

| Reagent/Equipment | Quantity/Specification | Purpose |

| 3,5-Lutidine | 10.7 g (0.1 mol) | Starting Material |

| Oleum (20% free SO₃) | 40 mL | Solvent / Acid Catalyst |

| DBDMH | 15.7 g (0.055 mol) | Brominating Agent |

| Three-neck round-bottom flask | 250 mL | Reaction Vessel |

| Mechanical Stirrer | N/A | Efficient Mixing |

| Thermometer | N/A | Temperature Monitoring |

| Heating Mantle | N/A | Controlled Heating |

| Ice Bath | N/A | Cooling / Quenching |

| Sodium Hydroxide (50% aq.) | As needed | Neutralization |

| Dichloromethane (DCM) | 3 x 100 mL | Extraction Solvent |

| Magnesium Sulfate (MgSO₄) | As needed | Drying Agent |

Procedure:

-

Setup: Assemble the 250 mL three-neck flask with a mechanical stirrer, thermometer, and an addition funnel. Ensure the setup is secure and in a fume hood.

-

Initial Cooling: Charge the flask with 40 mL of oleum and cool the solution to 0-5 °C using an ice bath.

-

Substrate Addition: Slowly add 10.7 g of 3,5-lutidine to the cold oleum with vigorous stirring. The addition is exothermic; maintain the temperature below 15 °C.

-

Brominating Agent Addition: Once the lutidine is fully dissolved and the solution has returned to ~10 °C, add the DBDMH (15.7 g) portion-wise over 30 minutes.[2] An exotherm will be observed; control the addition rate to keep the temperature below 25 °C.

-

Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 100-105 °C. Maintain this temperature for 3-4 hours.[2] Monitor the reaction progress by taking small aliquots, quenching them carefully in ice/base, extracting with DCM, and analyzing by GC-MS.

-

Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 200 g of crushed ice with stirring. This step is highly exothermic and must be done slowly.

-

Work-up - Neutralization: Place the quenching vessel in a large ice bath. Slowly and carefully neutralize the acidic solution by adding 50% aqueous sodium hydroxide. The pH should be adjusted to >10. This is a highly exothermic process; ensure efficient cooling.

-

Extraction: Transfer the basic aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 3-bromo-5-methylpyridine as an oil.

-

Purification: The crude product can be purified by vacuum distillation to afford pure 3-bromo-5-methylpyridine.[3]

Stage 2: Free-Radical Chlorination of the Methyl Group

The second stage involves the selective chlorination of the single methyl group on the 3-bromo-5-methylpyridine intermediate. This is a classic benzylic halogenation that proceeds via a free-radical chain mechanism.[4]

Mechanistic Rationale and Choice of Reagents

Free-radical halogenation is initiated by the generation of halogen radicals, typically using UV light or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4] The choice of chlorinating agent is critical. While elemental chlorine could be used, N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are often preferred in a laboratory setting for better control and safety.

The mechanism proceeds in three key phases:

-

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form primary radicals, which then generate a chlorine radical from the chlorinating agent.

-

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group to form a stable benzylic-type radical. This radical then reacts with the chlorinating agent to form the desired product and a new chlorine radical, continuing the chain.

-

Termination: The reaction ceases when two radicals combine.

Visualizing the Chlorination Mechanism

Caption: Free-radical side-chain chlorination mechanism.

Detailed Experimental Protocol: Chlorination

Warning: This procedure uses reagents that are toxic and corrosive, and generates HCl gas. It must be performed in a certified chemical fume hood with appropriate PPE. The reaction should be protected from moisture.

Reagents and Equipment:

| Reagent/Equipment | Quantity/Specification | Purpose |

| 3-Bromo-5-methylpyridine | 17.2 g (0.1 mol) | Starting Material |

| Sulfuryl Chloride (SO₂Cl₂) | 14.8 g (1.1 eq, 0.11 mol) | Chlorinating Agent |

| AIBN | 0.164 g (1 mol%) | Radical Initiator |

| Carbon Tetrachloride (CCl₄) | 200 mL | Solvent |

| Three-neck round-bottom flask | 500 mL | Reaction Vessel |

| Reflux Condenser | N/A | Prevent Solvent Loss |

| Gas outlet to scrubber | N/A | Neutralize HCl/SO₂ gas |

| Magnetic Stirrer & Hotplate | N/A | Stirring and Heating |

Procedure:

-

Setup: Equip the 500 mL flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Connect the top of the condenser to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.

-

Reagent Charging: Dissolve 17.2 g of 3-bromo-5-methylpyridine and 0.164 g of AIBN in 200 mL of carbon tetrachloride in the flask.

-

Heating: Heat the solution to reflux (approx. 77 °C).

-

Addition of Chlorinating Agent: Once refluxing, add the sulfuryl chloride (14.8 g) dropwise from the addition funnel over 1 hour. The reaction is exothermic and will sustain the reflux.

-

Reaction: After the addition is complete, continue to heat the mixture at reflux for an additional 2-3 hours until the starting material is consumed (monitor by TLC or GC).

-

Work-up - Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add 100 mL of a saturated sodium bicarbonate solution to quench any remaining SO₂Cl₂ and neutralize the acidic solution. Be cautious of gas evolution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water (100 mL) and then with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The final product, 3-Bromo-5-(chloromethyl)pyridine, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a solid.[5][6]

Product Characterization

Confirmation of the final product's structure and purity is essential. Standard analytical techniques should be employed.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the three aromatic protons on the pyridine ring and a key singlet for the chloromethyl (-CH₂Cl) group around 4.6 ppm.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms and their chemical environment.

-

Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight of the product, showing the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.[5]

-

Purity Analysis: Purity should be assessed by GC or HPLC.

Safety and Hazard Management

The synthesis described involves several hazardous substances that require strict safety protocols.

-

Oleum (Fuming Sulfuric Acid): Extremely corrosive and a strong oxidizing agent. Reacts violently with water. Causes severe burns upon contact. All handling must be done in a fume hood with heavy-duty acid-resistant gloves and face shield.

-

DBDMH & N-Bromosuccinimide (NBS): These are oxidizing solids and are harmful if swallowed. They can cause severe skin burns and eye damage.[7][8][9] Avoid creating dust and keep away from combustible materials.[8][10]

-

Sulfuryl Chloride (SO₂Cl₂): Highly toxic, corrosive, and reacts violently with water, releasing corrosive gases (HCl and H₂SO₄). Must be handled in a fume hood, and exposure via inhalation or skin contact must be strictly avoided.

-

Solvents (CCl₄, DCM): Carbon tetrachloride is a known carcinogen and is toxic. Dichloromethane is a suspected carcinogen. Use in a well-ventilated fume hood and minimize exposure.

-

General Precautions: Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and suitable gloves.[8] Ensure emergency equipment (safety shower, eye wash station) is accessible. All waste must be disposed of according to institutional and regulatory guidelines.

Conclusion

This guide outlines a reliable and scalable two-stage synthesis of 3-Bromo-5-(chloromethyl)pyridine from 3,5-lutidine. By understanding the mechanistic principles behind each transformation—electrophilic aromatic substitution under superacidic conditions and free-radical side-chain halogenation—researchers can confidently execute and adapt these protocols. The careful attention to reaction conditions, work-up procedures, and stringent safety measures is paramount to achieving a high yield of the pure target molecule, a critical intermediate for advancements in pharmaceutical and agrochemical research.

References

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2022). MDPI. [Link]

-

Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]

-

N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie. [Link]

-

Safety Data Sheet: N-Bromosuccinimide. ChemScience. [Link]

-

den Hertog, H. J., & Wibaut, J. P. (1952). The Bromination of Lutidines. Recueil des Travaux Chimiques des Pays-Bas, 71(6), 781-790. [Link]

- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

3-Bromo-5-(chloromethyl)pyridine hydrochloride. PubChem. [Link]

-

Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate. [Link]

-

PREPARATION OF 3,5-LUTIDINE. European Patent Office. [Link]

-

Free-radical halogenation. Wikipedia. [Link]

-

Radical Bromination & Chlorination Made Easy! Initiation Propagation Termination - Organic Chemistry. YouTube. [Link]

-

10.1 Free Radical Halogenation. YouTube. [Link]

-

Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]

-

Pyridine, 3-bromo-5-(chloromethyl)-. Pipzine Chemicals. [Link]

- Preparation of 3,5-lutidine.

-

Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions. Chemia. [Link]

-

Applications of the DIB-BBr3 Protocol in Bromination Reactions. PubMed. [Link]

- Bromination of pyridine derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 3. 3-Bromo-5-methylpyridine 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. 3-Bromo-5-(chloromethyl)pyridine hydrochloride | 39741-46-3 [sigmaaldrich.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. lobachemie.com [lobachemie.com]

- 10. chemscience.com [chemscience.com]

physicochemical properties of 3-Bromo-5-(chloromethyl)pyridine

An In-depth Technical Guide to 3-Bromo-5-(chloromethyl)pyridine

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 3-Bromo-5-(chloromethyl)pyridine. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize substituted pyridine intermediates. The information is presented to not only detail the characteristics of the compound but also to explain the rationale behind its handling and application in a laboratory setting.

Molecular Identity and Structure

3-Bromo-5-(chloromethyl)pyridine is a disubstituted pyridine derivative. The pyridine ring, a foundational scaffold in medicinal chemistry, is functionalized with a bromine atom and a chloromethyl group.[1] These functional groups impart specific reactivity, making it a versatile building block for creating more complex molecules. The compound is most commonly supplied and handled as its hydrochloride salt to improve stability.

-

Chemical Name: 3-Bromo-5-(chloromethyl)pyridine hydrochloride

-

Molecular Formula: C₆H₆BrCl₂N (for the hydrochloride salt)[2][7]

-

Molecular Weight: 242.93 g/mol (for the hydrochloride salt)[2][3][4][7]

-

Synonyms: 5-bromo-3-(chloromethyl)pyridine hydrochloride, 3-bromo-5-(chloromethyl)-pyridine hydrochloride[4][7]

Caption: Chemical structure of 3-Bromo-5-(chloromethyl)pyridine.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior under various conditions and are critical for designing experiments, ensuring safety, and achieving desired reaction outcomes. The data presented here pertains primarily to the hydrochloride salt, the form in which this reagent is typically available.

| Property | Value | Source(s) |

| Appearance | Solid / Liquid | [4][8] |

| Melting Point | 51-52 °C | [8] |

| Boiling Point | 298.3 °C at 760 mmHg; 204 °C at 16 Torr | [2][8] |

| Density | 1.2 ± 0.1 g/cm³ | [8] |

| Flash Point | 134.2 °C to 137.3 °C | [2][8] |

| Solubility | Soluble in organic solvents (ethanol, dichloromethane); Insoluble in water. | [8][9] |

| Storage Conditions | Inert atmosphere, 2-8 °C or Room Temperature | [4][8][10] |

Experiential Insights:

The compound's low melting point and solubility in common organic solvents like dichloromethane make it straightforward to handle in solution-phase reactions. Its insolubility in water is advantageous for work-up procedures, allowing for efficient extraction into an organic layer. However, the sensitivity of the chloromethyl group to nucleophilic attack, including by water (hydrolysis), necessitates storage under an inert atmosphere to maintain its integrity over time.

Synthesis and Reactivity Profile

Understanding the synthesis and inherent reactivity of 3-Bromo-5-(chloromethyl)pyridine is key to its effective use as a chemical intermediate.

Synthetic Approach

While multiple synthetic routes exist, a common laboratory-scale approach involves the chlorination of the corresponding alcohol, 3-bromo-5-(hydroxymethyl)pyridine. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or cyanuric chloride.[11] The use of milder reagents like the cyanuric chloride•DMF adduct can be preferable to avoid over-chlorination, where the bromine on the pyridine ring might also be substituted.[11]

Caption: Recommended safe handling workflow for 3-Bromo-5-(chloromethyl)pyridine.

References

-

3-BROMO-5-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]

-

3-Bromo-5-(chloromethyl)pyridine Hydrochloride CAS 5438-51-7 - BIOSYNCE. (n.d.). Retrieved January 12, 2026, from [Link]

-

3-Bromo-5-(chloromethyl)pyridine hydrochloride - Amerigo Scientific. (n.d.). Retrieved January 12, 2026, from [Link]

-

3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE|102830-75-1 - LookChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Pyridine, 3-bromo-5-(chloromethyl) - Pipzine Chemicals. (n.d.). Retrieved January 12, 2026, from [Link]

-

3-Bromo-5-(chloromethyl)pyridine hydrochloride | C6H6BrCl2N | CID 12515069 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

-

SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID - WIPO Patentscope. (n.d.). Retrieved January 12, 2026, from [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS#:39741-46-3 | 3-BROMO-5-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | Chemsrc [chemsrc.com]

- 3. 3-Bromo-5-(chloromethyl)pyridine hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 4. 3-Bromo-5-(chloromethyl)pyridine hydrochloride | 39741-46-3 [sigmaaldrich.com]

- 5. 39741-46-3|3-Bromo-5-(chloromethyl)pyridine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 3-BROMO-5-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE price,buy 3-BROMO-5-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE - chemicalbook [chemicalbook.com]

- 7. 3-Bromo-5-(chloromethyl)pyridine hydrochloride | C6H6BrCl2N | CID 12515069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biosynce.com [biosynce.com]

- 9. Pyridine, 3-bromo-5-(chloromethyl)- | Properties, Safety, Uses, Synthesis & Supplier China [pipzine-chem.com]

- 10. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE|102830-75-1|lookchem [lookchem.com]

- 11. mdpi.com [mdpi.com]

A Technical Guide to 3-Bromo-5-(chloromethyl)pyridine (CAS: 39741-46-3): A Cornerstone Building Block in Modern Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agrochemical chemistry, the strategic construction of complex molecular architectures from versatile starting materials is paramount. 3-Bromo-5-(chloromethyl)pyridine stands out as a quintessential example of a bifunctional heterocyclic building block. Its value lies in the orthogonal reactivity of its two key functional groups: a highly reactive chloromethyl substituent, which is an excellent electrophile for nucleophilic substitution, and a bromo-substituted pyridine core, primed for a variety of metal-catalyzed cross-coupling reactions.[1][2][3] This dual functionality allows for sequential, regioselective modifications, making it an invaluable intermediate in the synthesis of novel pharmaceuticals and crop protection agents.[2][4] This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and applications, grounded in established scientific principles to empower researchers in their synthetic endeavors.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application. 3-Bromo-5-(chloromethyl)pyridine is most commonly supplied and handled as its hydrochloride salt to improve stability, though the free base is used in many reactions.[5] The properties of both forms are critical for procedural design.

Key Properties

The essential physicochemical data for 3-Bromo-5-(chloromethyl)pyridine and its hydrochloride salt are summarized below for rapid reference.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| CAS Number | 120277-69-2 (free base) | 39741-46-3 (HCl salt) | [5][6] |

| Molecular Formula | C₆H₅BrClN | C₆H₆BrCl₂N | [2][5] |

| Molecular Weight | 206.47 g/mol | 242.93 g/mol | [2][5] |

| Appearance | Colorless to light yellow liquid | Solid / Powder | [2] |

| Boiling Point | 204 °C @ 16 Torr | Not Applicable | [1] |

| Purity | Typically ≥95% | Typically ≥95% | [1][7] |

| Solubility | Soluble in ethanol, dichloromethane | Soluble in some organic solvents | [1] |

| Storage | Inert atmosphere, 2-8 °C | Inert atmosphere, room temp., locked up | [1] |

Spectroscopic Signature

While full spectral data requires experimental acquisition, the structure of 3-Bromo-5-(chloromethyl)pyridine allows for predictable NMR and MS signatures, which are crucial for reaction monitoring and product verification.[8][9]

-

¹H NMR: The spectrum is expected to show three distinct aromatic proton signals in the pyridine region (typically δ 7.5-8.8 ppm), each appearing as a singlet or a narrow triplet/doublet due to meta-coupling. A prominent singlet corresponding to the two protons of the chloromethyl group (-CH₂Cl) would be observed in the more upfield region, typically around δ 4.6 ppm.

-

¹³C NMR: The spectrum would display six signals: three for the sp² carbons of the pyridine ring (with the carbon bearing the bromine being significantly influenced by the halogen's electronic effects) and one for the sp³ carbon of the chloromethyl group.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for compounds containing both bromine (⁷⁹Br/⁸¹Br ≈ 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1 ratio), providing a definitive confirmation of the elemental composition of the molecule and its fragments.

Section 2: Synthesis and Chemical Reactivity

The synthetic utility of 3-Bromo-5-(chloromethyl)pyridine stems from its preparation and subsequent, predictable reactivity. Its synthesis involves the careful introduction of the chloromethyl group onto a pre-functionalized pyridine ring.

A Plausible Synthetic Pathway

A common and logical approach to synthesizing 3-Bromo-5-(chloromethyl)pyridine involves the chlorination of the corresponding alcohol, 3-bromo-5-(hydroxymethyl)pyridine. The choice of chlorinating agent for this transformation is a critical decision that directly impacts yield, purity, and scalability.

Causality in Reagent Selection: Conventional routes for converting alcohols to alkyl chlorides often employ harsh reagents like thionyl chloride (SOCl₂).[10] While effective, SOCl₂ is highly reactive and can lead to unwanted side reactions, such as the potential for over-chlorination where the bromo substituent is also replaced by chlorine, especially at elevated temperatures.[10] Furthermore, the reaction produces toxic sulfur dioxide gas, which presents handling and disposal challenges on a larger scale.[10]

A more refined and controllable approach utilizes a milder reagent system, such as the Vilsmeier-type adduct formed from cyanuric chloride and N,N-dimethylformamide (DMF).[10][11] This method proceeds under gentler conditions, significantly reducing the risk of side reactions and producing a solid, easily manageable byproduct (cyanuric acid), which simplifies the purification process. This makes it a superior choice for achieving high purity and ensuring a safer, more scalable synthesis.[11]

Caption: General workflow for the synthesis of the title compound.

Protocol: Chlorination using Cyanuric Chloride/DMF Adduct

This protocol is a self-validating system designed for high fidelity and safety. Each step includes a rationale to ensure reproducibility and understanding.

-

Reagent Preparation (The Adduct):

-

Action: In a well-ventilated fume hood, slowly add cyanuric chloride (1.05 eq.) to anhydrous N,N-dimethylformamide (DMF, ~1.5 mL per gram of cyanuric chloride) in a flask equipped with a magnetic stirrer.

-

Rationale: This exothermic reaction forms the active Vilsmeier-type chlorinating adduct. Slow addition and stirring are necessary to control the temperature and ensure complete formation. The reaction is typically stirred for 1 hour at room temperature.[10][11]

-

-

Chlorination Reaction:

-

Action: Dissolve the starting material, 3-bromo-5-(hydroxymethyl)pyridine (1.0 eq.), in an anhydrous solvent such as dichloromethane (DCM). Add this solution dropwise to the prepared cyanuric chloride/DMF adduct. Allow the reaction to stir at room temperature overnight.

-

Rationale: DCM is an excellent solvent that is inert to the reaction conditions. Room temperature operation is sufficient for the milder reagent, preventing thermal decomposition or side reactions. An overnight stir ensures the reaction proceeds to completion.[10]

-

-

Work-up and Quenching:

-

Action: Carefully quench the reaction by pouring the mixture into a beaker of deionized water or a saturated sodium bicarbonate solution.

-

Rationale: This step neutralizes any remaining reactive species and precipitates the cyanuric acid byproduct, facilitating its removal.

-

-

Extraction and Purification:

-

Action: Transfer the quenched mixture to a separatory funnel. Separate the organic layer (DCM). Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Rationale: The aqueous washes remove water-soluble impurities and residual DMF. Drying the organic layer is crucial before solvent removal. Concentration yields the crude product, which can be further purified by column chromatography if necessary.

-

The Dual-Reactivity Paradigm

The synthetic power of 3-Bromo-5-(chloromethyl)pyridine lies in the distinct reactivity of its two functional sites, which can be addressed in a controlled, stepwise manner.

-

Site 1: The Electrophilic Chloromethyl Group: The -CH₂Cl group is a potent electrophile, highly susceptible to nucleophilic attack (Sₙ2 reaction). This allows for the facile attachment of the (3-bromopyridin-5-yl)methyl moiety to a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This is a foundational strategy for elaborating the molecular structure in drug discovery programs.

-

Site 2: The Bromo-Pyridine Core: The bromine atom at the C3 position of the pyridine ring is an ideal handle for modern metal-catalyzed cross-coupling reactions.[3] Palladium-catalyzed reactions like the Suzuki-Miyaura (coupling with boronic acids/esters) or Buchwald-Hartwig (coupling with amines) reactions enable the formation of new carbon-carbon or carbon-nitrogen bonds, respectively.[4] This allows for the introduction of diverse aryl, heteroaryl, alkyl, or amino substituents at this position.

Caption: The orthogonal reactivity of 3-Bromo-5-(chloromethyl)pyridine.

Section 3: Applications in Drug Discovery and Development

The pyridine ring is a privileged scaffold in medicinal chemistry, and functionalized pyridines are integral components of numerous approved drugs.[3][12] 3-Bromo-5-(chloromethyl)pyridine serves as a key intermediate for building molecules with therapeutic potential, particularly in areas like cardiovascular disease and oncology.[2][13][14]

Its utility is demonstrated in synthetic campaigns where, for example:

-

A Suzuki coupling reaction is first performed at the bromo position to create a complex bi-aryl core structure.

-

Subsequently, the chloromethyl group is displaced by a primary or secondary amine to introduce a side chain that can modulate solubility or target binding.

This stepwise approach provides chemists with precise control over the final molecular architecture, enabling the systematic exploration of structure-activity relationships (SAR) essential for optimizing drug candidates.

Section 4: Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 3-Bromo-5-(chloromethyl)pyridine (and its hydrochloride salt) is critical to ensure laboratory safety. The compound is classified as corrosive and acutely toxic.[5][15]

| Hazard Information | Details | Source(s) |

| GHS Pictograms | Corrosion; Acute Toxicity | [15] |

| Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damage | [5][15] |

| Primary Hazards | Corrosive, Irritant | [5] |

Mandatory Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[16]

-

Ventilation: All handling must be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[1]

-

Handling: Avoid all direct contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The hydrochloride salt should be stored locked up in a dry, well-ventilated place.[1][16]

-

First Aid: In case of skin or eye contact, rinse immediately and cautiously with plenty of water for at least 15 minutes and seek immediate medical attention.[15][16] If inhaled, move the person to fresh air.[15] If swallowed, rinse mouth but do not induce vomiting, and call a poison center or doctor immediately.[16]

Conclusion

3-Bromo-5-(chloromethyl)pyridine is more than just a chemical reagent; it is a versatile tool that offers a gateway to vast chemical diversity. Its well-defined, orthogonal reactivity allows for the rational design and efficient synthesis of complex molecules. For professionals in drug discovery and development, mastering the application of this building block is a significant step toward the creation of novel and effective therapeutic agents. By understanding its properties, synthetic nuances, and safety requirements, researchers can fully leverage its potential to accelerate innovation.

References

- 3-Bromo-5-(chloromethyl)

- 3-Bromo-5-(chloromethyl)pyridine Hydrochloride CAS 5438-51-7. BIOSYNCE.

- 3-Bromo-5-(Chloromethyl)pyridine. Pipzine Chemicals.

- 3-Bromo-5-(chloromethyl)pyridine hydrochloride | C6H6BrCl2N | CID 12515069. PubChem.

- Pyridine, 3-bromo-5-(chloromethyl)-, hydrochloride (1:1)

- 3-Bromo-5-(chloromethyl)pyridine hydrochloride. Amerigo Scientific.

- Pyridine Chemistry: Building Blocks and Applications of 3-Bromo-5-chloropicolinonitrile. Guidechem.

- 3-Bromo-5-chloropyridine 97 73583-39-8. Sigma-Aldrich.

- 3-bromo-5-(chloromethyl)pyridine hydrochloride(39741-46-3) 1 h nmr. ChemicalBook.

- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). MDPI.

- 3-Bromo-5-(chloromethyl)pyridine dihydrochloride. BLD Pharm.

- Pyridine, 3-bromo-5-(chloromethyl)-. Pipzine Chemicals.

- 3-Bromo-5-(chloromethyl)pyridine hydrochloride | 39741-46-3. Sigma-Aldrich.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- What is 3-Bromo-5-chloropyridine and its Applic

- Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. PubMed.

- 3-Bromo-5-(chloromethyl)pyridine. CRO SPLENDID LAB.

- Medicinal chemistry for 2020. PubMed Central.

- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)

Sources

- 1. biosynce.com [biosynce.com]

- 2. 3-Bromo-5-(Chloromethyl)pyridine: Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [pipzine-chem.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. 3-Bromo-5-(chloromethyl)pyridine hydrochloride | C6H6BrCl2N | CID 12515069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. splendidlab.in [splendidlab.in]

- 7. 3-Bromo-5-(chloromethyl)pyridine hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 8. 3-BROMO-5-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE(39741-46-3) 1H NMR [m.chemicalbook.com]

- 9. 3-Bromo-5-(chloromethyl)pyridine dihydrochloride|BLD Pharm [bldpharm.com]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Medicinal chemistry for 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic Signature of 3-Bromo-5-(chloromethyl)pyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(chloromethyl)pyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive chloromethyl group and a bromine atom on the pyridine ring, allows for diverse synthetic transformations. Accurate and comprehensive characterization of this compound is paramount for its effective utilization in complex synthetic pathways and for ensuring the purity and identity of resulting molecules. This in-depth technical guide provides a detailed analysis of the spectral data of 3-Bromo-5-(chloromethyl)pyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The focus is not only on the presentation of the data but also on the underlying principles and the rationale behind the spectral interpretation, offering field-proven insights for researchers.

Molecular Structure and Spectroscopic Overview

The molecular structure of 3-Bromo-5-(chloromethyl)pyridine forms the basis for interpreting its spectral data. The pyridine ring is an aromatic system, and the substituents (-Br and -CH₂Cl) introduce specific electronic and steric effects that are reflected in its spectroscopic fingerprint.

Caption: Molecular structure of 3-Bromo-5-(chloromethyl)pyridine.

The following sections will delve into the detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data. It is important to note that while experimental data for the hydrochloride salt is more readily available, this guide will focus on the spectral characteristics of the free base. Predicted data, based on established spectroscopic principles, will be utilized and clearly indicated where experimental data for the free base is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Bromo-5-(chloromethyl)pyridine, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Bromo-5-(chloromethyl)pyridine is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.

Table 1: Predicted ¹H NMR Spectral Data for 3-Bromo-5-(chloromethyl)pyridine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Doublet | 1H | H-6 |

| ~8.5 | Doublet | 1H | H-2 |

| ~7.9 | Triplet | 1H | H-4 |

| ~4.6 | Singlet | 2H | -CH₂Cl |

In-depth Analysis:

-

Aromatic Protons (H-2, H-4, H-6): The protons on the pyridine ring are deshielded due to the ring current effect and the electron-withdrawing nature of the nitrogen atom, thus they appear at high chemical shifts (downfield).

-

H-2 and H-6: These protons are adjacent to the nitrogen atom, leading to the most significant deshielding. Their signals are expected to appear as doublets due to coupling with H-4.

-

H-4: This proton is situated between two carbon atoms and will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both H-2 and H-6.

-

-

Chloromethyl Protons (-CH₂Cl): The methylene protons of the chloromethyl group are deshielded by the adjacent electronegative chlorine atom and the aromatic ring. This signal is expected to be a sharp singlet as there are no adjacent protons to couple with.

Caption: Workflow for the interpretation of the ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 3-Bromo-5-(chloromethyl)pyridine, five distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Bromo-5-(chloromethyl)pyridine

| Chemical Shift (δ, ppm) | Assignment |

| ~151 | C-6 |

| ~150 | C-2 |

| ~140 | C-4 |

| ~135 | C-5 |

| ~122 | C-3 |

| ~45 | -CH₂Cl |

In-depth Analysis:

-

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The pyridine ring carbons resonate in the aromatic region of the spectrum.

-

C-2 and C-6: These carbons, being directly attached to the electronegative nitrogen, are the most deshielded.

-

C-3: The carbon atom bearing the bromine atom (C-3) is expected to be shielded relative to the other aromatic carbons due to the heavy atom effect of bromine.

-

C-5: The carbon attached to the chloromethyl group (C-5) will also be deshielded.

-

C-4: This carbon will have a chemical shift typical for a pyridine ring carbon at the 4-position.

-

-

Aliphatic Carbon (-CH₂Cl): The carbon of the chloromethyl group will appear in the aliphatic region, deshielded by the chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for 3-Bromo-5-(chloromethyl)pyridine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1450 | C=C and C=N stretch | Pyridine ring |

| 1100-1000 | C-Br stretch | Bromo group |

| 800-700 | C-Cl stretch | Chloromethyl group |

| 850-750 | C-H out-of-plane bend | Aromatic |

In-depth Analysis:

-

Aromatic C-H Stretch: The presence of the pyridine ring is confirmed by the C-H stretching vibrations typically observed just above 3000 cm⁻¹.

-

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the aromatic ring appear in the 1600-1450 cm⁻¹ region.

-

C-Br and C-Cl Stretches: The presence of the bromine and chlorine atoms is indicated by their respective carbon-halogen stretching vibrations in the fingerprint region of the spectrum. The C-Cl stretch is typically found between 800 and 700 cm⁻¹, while the C-Br stretch is at a lower frequency, usually between 1100 and 1000 cm⁻¹.

-

Aromatic C-H Bending: The substitution pattern on the pyridine ring can often be inferred from the out-of-plane C-H bending vibrations in the 850-750 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For 3-Bromo-5-(chloromethyl)pyridine, electron ionization (EI) would be a suitable technique.

Table 4: Predicted Mass Spectrometry Data for 3-Bromo-5-(chloromethyl)pyridine

| m/z | Ion | Comments |

| 205/207/209 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for one Br and one Cl atom. |

| 170/172 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 126/128 | [M-Br]⁺ | Loss of a bromine radical. |

| 91 | [C₅H₄N]⁺ | Loss of both Br and Cl. |

| 49 | [CH₂Cl]⁺ | Chloromethyl cation. |

In-depth Analysis:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected to exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks at m/z 205, 207, and 209.

-

Fragmentation Pattern: The fragmentation of 3-Bromo-5-(chloromethyl)pyridine is expected to be driven by the cleavage of the relatively weak C-Cl and C-Br bonds.

-

Loss of Chlorine ([M-Cl]⁺): Cleavage of the C-Cl bond would result in a fragment ion with an m/z of 170/172, still showing the isotopic pattern for bromine.

-

Loss of Bromine ([M-Br]⁺): Cleavage of the C-Br bond would lead to a fragment ion at m/z 126/128, showing the isotopic pattern for chlorine.

-

Formation of the Pyridyl Cation: Subsequent loss of the remaining halogen from the initial fragment ions or concerted loss of both halogens can lead to the formation of a pyridyl cation at m/z 91.

-

Chloromethyl Cation: The presence of a peak at m/z 49 would indicate the formation of the chloromethyl cation.

-

Caption: Predicted major fragmentation pathways for 3-Bromo-5-(chloromethyl)pyridine in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like 3-Bromo-5-(chloromethyl)pyridine.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-Bromo-5-(chloromethyl)pyridine into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum with nothing on the ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid 3-Bromo-5-(chloromethyl)pyridine sample onto the ATR crystal, ensuring good contact.

-

Apply pressure using the ATR accessory's pressure arm to ensure intimate contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Gently heat the probe to volatilize the sample into the ion source.

-

-

Ionization:

-

Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and major fragment ions.

-

Conclusion

The spectroscopic data of 3-Bromo-5-(chloromethyl)pyridine provides a unique and definitive fingerprint for its structural confirmation. The ¹H and ¹³C NMR spectra precisely map out the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key functional groups. Mass spectrometry not only establishes the molecular weight but also offers valuable structural insights through its characteristic fragmentation pattern. This comprehensive guide serves as a valuable resource for researchers, enabling a deeper understanding and confident application of this important synthetic intermediate.

References

- Note: As specific experimental spectra for the free base of 3-Bromo-5-(chloromethyl)pyridine are not readily available in public databases, the presented data is a combination of information for the hydrochloride salt and predictions based on established spectroscopic principles. The following references provide general information on the spectroscopic techniques discussed.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-(chloromethyl)pyridine hydrochloride. Retrieved from [Link]

An In-depth Technical Guide to the Solubility of 3-Bromo-5-(chloromethyl)pyridine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 3-Bromo-5-(chloromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers both theoretical grounding and practical methodologies for researchers, scientists, and drug development professionals. We will delve into the principles governing the dissolution of this halogenated pyridine derivative and present a detailed protocol for its quantitative solubility determination.

Introduction to 3-Bromo-5-(chloromethyl)pyridine and its Physicochemical Profile

3-Bromo-5-(chloromethyl)pyridine is a substituted pyridine ring with the chemical formula C₆H₅BrClN. Its structure, featuring a bromine atom, a chloromethyl group, and a nitrogen-containing aromatic ring, imparts a unique combination of polarity and lipophilicity that dictates its behavior in various solvent systems.

Table 1: Physicochemical Properties of 3-Bromo-5-(chloromethyl)pyridine

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClN | PubChem |

| Molecular Weight | 206.47 g/mol | PubChem |

| Appearance | Off-white to light yellow crystalline powder | Commercial Suppliers |

| Melting Point | Data not readily available | - |

| pKa | Expected to be weakly basic due to the pyridine nitrogen | - |

Understanding these properties is the first step in predicting and experimentally determining the solubility of this compound. The presence of the polar pyridine nitrogen and the halogen atoms suggests that both polar and non-polar interactions will play a significant role in its dissolution.

The Theoretical Framework of Solubility: A Deeper Dive

The solubility of a crystalline organic compound like 3-Bromo-5-(chloromethyl)pyridine in a solvent is a complex thermodynamic process. It is governed by the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Two key energetic barriers must be overcome for dissolution to occur:

-

Crystal Lattice Energy: This is the energy that holds the molecules of 3-Bromo-5-(chloromethyl)pyridine together in its solid, crystalline state.[1][2][3][4][5] Stronger intermolecular forces within the crystal, such as dipole-dipole interactions and van der Waals forces, lead to a higher lattice energy and, consequently, lower solubility.

-

Solvent Cavitation Energy: This is the energy required to create a space or "cavity" within the solvent to accommodate a solute molecule. This is influenced by the solvent's own intermolecular forces.

The dissolution process is favored when the energy released from the solvation energy —the interaction between the solute and solvent molecules—is sufficient to overcome the crystal lattice and solvent cavitation energies.

Caption: Thermodynamic cycle of dissolution.

For 3-Bromo-5-(chloromethyl)pyridine, we can anticipate the following interactions based on solvent type:

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with the pyridine nitrogen. The polar nature of the C-Br and C-Cl bonds will also contribute to favorable dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): These solvents possess significant dipole moments and can interact favorably with the polar regions of the solute molecule. Some sources suggest that pyridine derivatives have a degree of solubility in polar organic solvents like ethanol and acetone.

-

Nonpolar Solvents (e.g., hexane, toluene): Solubility in these solvents is expected to be lower and primarily driven by weaker van der Waals forces.

A Validated Experimental Protocol for Determining the Solubility of 3-Bromo-5-(chloromethyl)pyridine

Given the limited availability of quantitative solubility data for 3-Bromo-5-(chloromethyl)pyridine, a robust and reliable experimental protocol is essential. The following methodology is based on the well-established "shake-flask" method, which is considered the gold standard for determining thermodynamic equilibrium solubility.[6][7]

Materials and Equipment

-

3-Bromo-5-(chloromethyl)pyridine (high purity, >98%)

-

A range of organic solvents (HPLC grade or equivalent) covering different polarity classes (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene, heptane)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatic shaker or orbital shaker with temperature control

-

Syringe filters (0.22 µm PTFE or other chemically resistant membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The overall workflow for determining the solubility of 3-Bromo-5-(chloromethyl)pyridine is depicted below.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

-

Accurately weigh an excess amount of 3-Bromo-5-(chloromethyl)pyridine into a series of labeled vials. An "excess" means that a visible amount of undissolved solid remains at equilibrium.

-

Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic visual inspection to ensure undissolved solid is still present.

Step 2: Phase Separation

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean, labeled vial. This step is critical to remove all undissolved solid particles.

Step 3: Quantification of Solute Concentration

The concentration of 3-Bromo-5-(chloromethyl)pyridine in the filtered supernatant can be determined using either HPLC-UV or UV-Vis spectroscopy.

Method A: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities.

-

Method Development: Develop a suitable reversed-phase HPLC method. A C18 column is a good starting point. The mobile phase will likely consist of a mixture of acetonitrile or methanol and water. The detector wavelength should be set to an absorbance maximum for 3-Bromo-5-(chloromethyl)pyridine, which can be determined by a UV scan (typically around 254 nm for pyridine derivatives).[8][9][10]

-

Calibration Curve: Prepare a series of standard solutions of 3-Bromo-5-(chloromethyl)pyridine of known concentrations in the solvent of interest. Inject these standards into the HPLC system and construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Dilute the filtered supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve. Inject the diluted sample and determine its concentration from the calibration curve.

-

Calculate Solubility: Back-calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This value represents the solubility of 3-Bromo-5-(chloromethyl)pyridine in that solvent at the specified temperature.

Method B: UV-Vis Spectroscopy

This method is simpler but may be less accurate if impurities that absorb at the same wavelength are present.

-

Determine λmax: Scan a dilute solution of 3-Bromo-5-(chloromethyl)pyridine in the solvent of interest to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve (Beer-Lambert plot).

-

Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve and measure its absorbance.

-

Calculate Solubility: Determine the concentration from the calibration curve and apply the dilution factor to find the solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Hypothetical Solubility Data for 3-Bromo-5-(chloromethyl)pyridine at 25 °C

| Solvent | Solvent Class | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |

| Dichloromethane | Nonpolar | Experimental Value | Calculated Value |

| Toluene | Nonpolar | Experimental Value | Calculated Value |

| Heptane | Nonpolar | Experimental Value | Calculated Value |

The results should then be analyzed in the context of the theoretical principles discussed earlier. For instance, higher solubility in polar solvents would be expected due to the polar nature of the pyridine ring and the carbon-halogen bonds.

Safety and Handling Considerations

3-Bromo-5-(chloromethyl)pyridine and its hydrochloride salt are classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[11][12][13] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3-Bromo-5-(chloromethyl)pyridine in organic solvents. By combining a sound theoretical understanding of the dissolution process with a robust experimental methodology, researchers can generate the critical data needed to optimize synthetic procedures, purification protocols, and formulation strategies. The provided step-by-step protocol, based on the reliable shake-flask method coupled with modern analytical techniques, ensures the generation of accurate and reproducible solubility data.

References

- Ask this paper | Bohrium. (n.d.). a-review-of-methods-for-solubility-determination-in-biopharmaceutical-drug-characterization.

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- Allen. (n.d.). Lattice energy: Definition, Importance and Factors affecting.

- PubChem. (n.d.). 3-Bromo-5-(chloromethyl)pyridine hydrochloride.

- PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine.

- Thermo Fisher Scientific. (2010, October 23). 3-Bromo-5-(chloromethyl)pyridine hydrochloride - SAFETY DATA SHEET.

- Echemi. (n.d.). Pyridine, 3-bromo-5-(chloromethyl)-, hydrochloride (1:1) Safety Data Sheets.

- SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.

- ResearchGate. (n.d.). UV-spectrum of pyridine.

- Chemistry LibreTexts. (2023, May 3). 9.12: Lattice Energies and Solubility.

- ACS Publications. (n.d.). Ultraviolet Absorption Spectra of Some Pyridine Derivatives.

- DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).

- ACS Publications. (2020, April 21). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions.

- PMC - NIH. (n.d.). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions.

- Chemistry LibreTexts. (2025, August 4). 6.6: Lattice Energy and Solubility.

Sources

- 1. Lattice energy: Definition, Importance and Factors affecting. [allen.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A review of methods for solubility determination in biopharmaceutical drug characterization: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. communities.springernature.com [communities.springernature.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

stability and storage conditions for 3-Bromo-5-(chloromethyl)pyridine

An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-5-(chloromethyl)pyridine

Introduction

3-Bromo-5-(chloromethyl)pyridine is a halogenated pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules. Its bifunctional nature, featuring both a reactive chloromethyl group and a synthetically versatile bromopyridine core, makes it a valuable intermediate for researchers in drug discovery and agrochemical development. The inherent reactivity of its functional groups, however, necessitates a thorough understanding of its stability profile to ensure its integrity from storage through to application.

This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the factors influencing the stability of 3-Bromo-5-(chloromethyl)pyridine. It outlines potential degradation pathways, provides field-proven storage and handling protocols, and details a methodology for its experimental stability assessment.

Chemical Profile and Intrinsic Reactivity

The stability of 3-Bromo-5-(chloromethyl)pyridine is dictated by the chemistry of its two primary functional moieties: the bromopyridine ring and the chloromethyl group.

-

Bromopyridine Ring: The pyridine ring is an electron-deficient aromatic system. The bromine atom at the 3-position further influences the ring's reactivity. While the pyridine nitrogen is basic and can be protonated or alkylated, the ring itself is generally resistant to electrophilic substitution but susceptible to nucleophilic attack.[1]

-

Chloromethyl Group: This group is structurally analogous to a benzylic halide. The carbon-chlorine bond is polarized, and the carbon atom is electrophilic. The stability of the potential carbocation intermediate, stabilized by the adjacent pyridine ring, makes this group highly susceptible to nucleophilic substitution (SN1 and SN2 reactions).[2] Benzylic halides are known to be reactive and can undergo various transformations, including hydrolysis and oxidation.[3][4][5]

This intrinsic reactivity means the compound is vulnerable to degradation if not stored and handled under appropriate conditions.

Factors Influencing Stability

Several environmental factors can compromise the chemical integrity of 3-Bromo-5-(chloromethyl)pyridine. Understanding these is crucial for maintaining its purity and reactivity.

-

Moisture (Hydrolysis): The chloromethyl group is the primary site of hydrolytic instability. In the presence of water or atmospheric moisture, the C-Cl bond can undergo hydrolysis to form the corresponding hydroxymethylpyridine. This reaction can be catalyzed by acidic or basic conditions.[6] Given that pyridine derivatives can absorb atmospheric water, minimizing exposure to moisture is critical.[7]

-

Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions. For 3-Bromo-5-(chloromethyl)pyridine, this includes hydrolysis, self-reaction, and potential decomposition. Multiple suppliers and safety data sheets for the hydrochloride salt of this compound recommend refrigerated storage, typically between 2°C and 8°C.[8][9]

-

Light (Photostability): Halogenated aromatic compounds and pyridine derivatives can be sensitive to light.[10] UV or visible light exposure can provide the energy to initiate photochemical reactions, leading to dehalogenation or the formation of radical species that can trigger further degradation. Photostability testing, as outlined by ICH guidelines, is recommended for photosensitive compounds.[11]

-

Incompatible Materials: Due to its reactive chloromethyl group, 3-Bromo-5-(chloromethyl)pyridine is incompatible with a range of substances:

-

Strong Nucleophiles: Amines, thiols, and strong bases can readily displace the chloride, leading to new products.

-

Strong Oxidizing Agents: These can oxidize the pyridine ring or the chloromethyl group.[5]

-

Strong Acids: While the compound is often supplied as a hydrochloride salt, strong, non-coordinating acids could potentially promote unwanted side reactions.

-

Potential Degradation Pathways

The primary degradation pathways for 3-Bromo-5-(chloromethyl)pyridine stem from the reactivity of the chloromethyl group.

-

Hydrolysis: Reaction with water to form 3-Bromo-5-(hydroxymethyl)pyridine and hydrochloric acid. This is a common degradation route for benzylic halides.

-

Nucleophilic Substitution: Reaction with common laboratory nucleophiles (e.g., ammonia, amines, hydroxide) can lead to the formation of various substituted pyridine derivatives.

-

Self-Alkylation/Polymerization: As a reactive alkylating agent, one molecule of 3-Bromo-5-(chloromethyl)pyridine can potentially alkylate the nitrogen atom of another molecule, forming a pyridinium salt. This process could lead to the formation of dimers or oligomeric impurities over time, especially at elevated temperatures.

Caption: Potential degradation pathways for 3-Bromo-5-(chloromethyl)pyridine.

Recommended Storage and Handling Conditions

To ensure the long-term stability and usability of 3-Bromo-5-(chloromethyl)pyridine, strict adherence to proper storage and handling protocols is essential. The following recommendations are synthesized from safety data sheets and best practices for handling reactive pyridine derivatives.[7][12][13][14][15][16]

| Parameter | Recommended Condition | Rationale & Causality |

| Temperature | 2°C to 8°C [8][9] | To minimize the rate of thermal degradation and potential self-reaction. Refrigeration is key. |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent exposure to atmospheric moisture and oxygen, thereby inhibiting hydrolysis and oxidation. |

| Container | Tightly Sealed, Opaque | To prevent moisture ingress and protect from light, which can initiate photodegradation.[9][12][13] |

| Location | Cool, Dry, Well-Ventilated Area [7][12][13][14][15][16] | Ensures a stable external environment and prevents accumulation of potentially harmful vapors. |

| Security | Store Locked Up [9][12][13] | Due to its hazardous nature (corrosive, harmful if swallowed), access should be controlled. |

| Compatibility | Segregate from Incompatible Materials | Store away from strong acids, bases, oxidizing agents, and nucleophiles to prevent reactions.[17] |

Experimental Protocol for Stability Assessment (Forced Degradation)

A forced degradation study is a self-validating system to understand the stability profile of a compound. It intentionally exposes the material to harsh conditions to identify potential degradation products and establish a stability-indicating analytical method.

Step-by-Step Methodology

-

Reference Standard Preparation: Prepare a stock solution of high-purity 3-Bromo-5-(chloromethyl)pyridine in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL). This will serve as the time-zero (T0) and control sample.

-

Stress Condition Exposure: Aliquot the stock solution into separate, appropriate vials for each stress condition.

-

Acidic Hydrolysis: Add 1N HCl and incubate at 60°C.

-

Basic Hydrolysis: Add 1N NaOH and incubate at 60°C.

-

Neutral Hydrolysis: Add deionized water and incubate at 60°C.

-

Oxidative Degradation: Add 3% H₂O₂ and store at room temperature.

-

Thermal Degradation (Solid State): Store the solid compound at an elevated temperature (e.g., 60°C) in a stability chamber.

-

Photostability: Expose a solution and the solid compound to a controlled light source as per ICH Q1B guidelines, alongside a dark control sample.[11]

-

-

Time Point Sampling: Withdraw samples from each stress condition at predetermined time points (e.g., 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

-

Analytical Method (HPLC-UV):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

-

Detection: UV detector set to an appropriate wavelength (e.g., 260-270 nm).

-

Analysis: Inject the T0, control, and stressed samples.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the T0 sample.

-

Calculate the percentage degradation of the parent peak.

-

Assess peak purity to ensure the parent peak is resolved from all degradation products. This confirms the method is "stability-indicating."

-

If available, use LC-MS to identify the mass of major degradation products to confirm the proposed degradation pathways.

-

Caption: Workflow for stability assessment of 3-Bromo-5-(chloromethyl)pyridine.

Conclusion

3-Bromo-5-(chloromethyl)pyridine is a reactive yet highly valuable synthetic intermediate. Its stability is primarily challenged by its susceptibility to moisture, elevated temperatures, light, and reaction with nucleophiles. The chloromethyl group is the most probable site of degradation, primarily via hydrolysis. By implementing stringent storage conditions—specifically refrigeration under an inert, dry atmosphere and protection from light—and by exercising caution in handling, researchers can effectively preserve the chemical integrity of this compound. A systematic approach to stability testing, as outlined, provides a robust framework for validating storage protocols and ensuring the reliability of experimental outcomes.

References

-

Chemsrc. 3-BROMO-5-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE. [Link]

-

PubChem. 3-Bromo-5-(chloromethyl)pyridine hydrochloride. [Link]

-

SEKU Repository. Abstract - Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups. [Link]

-

ResearchGate. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]

-

Washington State University. Pyridine - Standard Operating Procedure. [Link]

-

National Center for Biotechnology Information. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. [Link]

-

Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]

-

SlideShare. Synthesis, reactivity, aromatic character and importance of Pyridine. [Link]

- Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

-

Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

Flinn Scientific. Safety Data Sheet (SDS) Pyridine. [Link]

- Google Patents. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine.

-

Pearson. Side-Chain Reactions of Substituted Pyridines. [Link]

- Google Patents. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine.

-

European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Royal Society of Chemistry. Catalysed hydrolysis of O-alkyl O-p-nitrophenyl chloromethylphosphonates in the cationic surfactantpoly(ethylenimine)–water system. [Link]

-

Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]

-

PubMed. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. [Link]

-

Universiti Kebangsaan Malaysia. HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. [Link]

Sources

- 1. Synthesis, reactivity, aromatic character and importance of Pyridine | PPTX [slideshare.net]

- 2. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. repository.seku.ac.ke [repository.seku.ac.ke]

- 4. researchgate.net [researchgate.net]

- 5. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalysed hydrolysis of O-alkyl O-p-nitrophenyl chloromethylphosphonates in the cationic surfactantpoly(ethylenimine)–water system - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 8. CAS#:39741-46-3 | 3-BROMO-5-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | Chemsrc [chemsrc.com]

- 9. 3-broMo-5-chloro-2-(chloroMethyl)pyridine | 1227588-54-6 [amp.chemicalbook.com]

- 10. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 17. archpdfs.lps.org [archpdfs.lps.org]

hazards and safety precautions for 3-Bromo-5-(chloromethyl)pyridine

An In-Depth Technical Guide to the Hazards and Safety Precautions for 3-Bromo-5-(chloromethyl)pyridine